molecular formula C14H15NO6 B096100 Diethyl 2-(2-nitrobenzylidene)malonate CAS No. 17422-56-9

Diethyl 2-(2-nitrobenzylidene)malonate

Cat. No. B096100
CAS RN: 17422-56-9
M. Wt: 293.27 g/mol
InChI Key: BLHLIGAACQEKRY-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzylidene)malonate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of compounds that are often used in the study of electron-donor-acceptor (EDA) complex formation and can be synthesized through various methods, including Knoevenagel condensation reactions.

Synthesis Analysis

The synthesis of related diethyl malonate compounds involves condensation reactions. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized by Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate using piperidine and trifluoroacetic acid as catalysts . Similarly, diethyl malonate derivatives have been synthesized through radical and nucleophilic substitution reactions . These methods could potentially be applied to the synthesis of diethyl 2-(2-nitrobenzylidene)malonate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Another study reported the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate, showing that the nitro group is almost coplanar with the heterocyclic ring, indicating strong conjugation effects . These findings suggest that diethyl 2-(2-nitrobenzylidene)malonate may also exhibit interesting structural features that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of diethyl malonate derivatives can be influenced by the presence of functional groups. For instance, the formation of EDA complexes with diethyl 2,2-bis(dinitrobenzyl)malonates and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate has been studied, showing that the stability of these complexes is affected by π-electron interactions between adjacent benzene rings . Additionally, the C-alkylation of nitroso chlorides with diethyl malonate has been explored, leading to the formation of α-substituted oximes . These studies indicate that diethyl 2-(2-nitrobenzylidene)malonate could participate in similar reactions, potentially forming stable complexes or undergoing substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives, such as their crystal structures and hydrogen bonding interactions, have been characterized. The substituted diethyl malonate synthesized in one study exhibits intermolecular hydrogen bonds, forming one-dimensional chains . The exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix indicates that interactions between chromophores are enhanced in a solid matrix . These properties are crucial for understanding the behavior of diethyl malonate compounds in different environments and could be relevant for diethyl 2-(2-nitrobenzylidene)malonate as well.

Scientific Research Applications

Field: Chemistry

  • Application : Diethyl 2-(2-nitrobenzylidene)malonate is used in the synthesis of benzylidenemalononitrile . This compound finds applications in various industries such as pharmaceutical, biotech, specialty chemicals, perfumery, and for fluorescence-based assays to determine methane .
  • Method of Application : The compound is produced through the Knoevenagel condensation of benzaldehyde with malononitrile . This process involves the use of Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite catalysts, which are prepared using a combustion method with glycine and glycerol as fuel . The reaction is carried out at 60°C, with a mole ratio of 1:3 of benzaldehyde to malononitrile, and ethyl acetate as a solvent .
  • Results : Using the above method, a 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours . The apparent activation energy was 10.01 kcal/mol .

Field: Perfumery

  • Application : Diethyl malonate occurs naturally in grapes and strawberries as a colourless liquid with an apple-like odour, and is used in perfumes .
  • Method of Application : It is used as a fragrance ingredient in the formulation of perfumes .
  • Results : It imparts a fruity aroma to the perfumes .

Field: Food Industry

  • Application : Diethyl malonate is used to synthesize artificial flavourings .
  • Method of Application : It is used as a flavoring agent in food products .
  • Results : It imparts a fruity flavor to the food products .

Field: Pharmaceutical Industry

  • Application : Diethyl malonate is used in the synthesis of barbiturates, vitamin B1, and vitamin B6 .
  • Method of Application : It is used as a starting material in the synthesis of these compounds .
  • Results : It helps in the production of these important pharmaceutical compounds .

properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLIGAACQEKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282735
Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID70282735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-nitrobenzylidene)malonate

CAS RN

17422-56-9
Record name 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate
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Record name NSC 27702
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Record name 17422-56-9
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Record name Diethyl [(2-nitrophenyl)methylidene]propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

32.3 g (0.21 mol) of 2-nitrobenzaldehyde and 35.0 g (0.21 mol) of diethyl malonate were added to 100 mL of acetic anhydride at room temperature. 27.0 g (0.32 mol) of sodium hydrogen carbonate was added to this mixture, and the resulting mixture was allowed to react overnight at 100° C. The reaction mixture was concentrated under reduced pressure to approximately a half of the original volume, and ice water was added to this reaction mixture. The reaction mixture was extracted with ethyl acetate. The organic phase was washed with an aqueous solution of sodium hydrogen carbonate and water in this order, and was dried and concentrated under reduced pressure. The residue was purified by column chromatography (ethyl acetate:n-hexane=1:9 to 1:4), and thus 37.0 g (yield: 59%) of the title compound was obtained as light yellow crystals.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Yield
59%

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